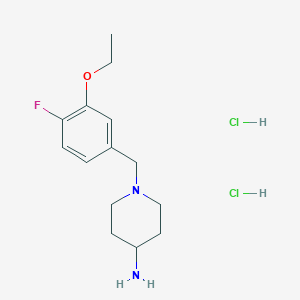

1-(3-Ethoxy-4-fluorobenzyl)-4-piperidinamine dihydrochloride

Description

Properties

IUPAC Name |

1-[(3-ethoxy-4-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O.2ClH/c1-2-18-14-9-11(3-4-13(14)15)10-17-7-5-12(16)6-8-17;;/h3-4,9,12H,2,5-8,10,16H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWBXRSIQLILJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CN2CCC(CC2)N)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-4-fluorobenzyl)-4-piperidinamine dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an ethyl group is bonded to an oxygen atom.

Fluorobenzylation: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine derivative.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4-fluorobenzyl)-4-piperidinamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

1-(3-Ethoxy-4-fluorobenzyl)-4-piperidinamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-fluorobenzyl)-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorobenzyl groups may enhance its binding affinity and selectivity for these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine and piperazine derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Note: The molecular formula for the target compound is inferred from analogs like 1-(4-fluorobenzyl)-4-piperidinamine dihydrochloride with adjustments for the 3-ethoxy substituent.

Key Structural and Functional Differences

Meclizine’s diphenylmethyl group confers strong antihistamine activity but limits solubility, whereas the ethoxy-fluoro substitution may improve solubility and target specificity .

Pharmacological Implications :

- Piperidine derivatives with electron-withdrawing groups (e.g., fluorine, chlorine) often exhibit enhanced binding to amine receptors or ion channels. For example, 1-(2-chloro-thiazol-5-ylmethyl)-piperidin-4-amine dihydrochloride shows antimicrobial activity due to the thiazole ring’s electrophilic nature .

- 1-Methyl-2-phenylpiperidin-4-amine dihydrochloride ’s phenyl group may facilitate interactions with hydrophobic receptor pockets, a feature absent in the ethoxy-fluorobenzyl analog .

Solubility and Stability: Dihydrochloride salts (e.g., target compound, 1-(4-fluorobenzyl) analog) generally exhibit better aqueous solubility than non-salt forms, critical for in vivo studies . Compounds with nitro groups (e.g., 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride) are less stable due to nitro reduction risks, whereas ethoxy-fluoro substitutions offer greater stability .

Biological Activity

1-(3-Ethoxy-4-fluorobenzyl)-4-piperidinamine dihydrochloride is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with an ethoxy and fluorobenzyl group, which contributes to its unique pharmacological profile. The dihydrochloride form enhances solubility, making it suitable for various biological assays.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with sigma receptors and histamine receptors:

- Sigma Receptor Modulation : Research indicates that compounds with a piperidine structure often exhibit significant affinity for sigma receptors, particularly sigma-1 receptors (S1R). These receptors are implicated in various neuropsychiatric disorders and neuroprotection .

- Histamine Receptor Antagonism : The compound may also act as an antagonist at histamine H3 receptors, which are involved in the regulation of neurotransmitter release. This activity could have implications for treating conditions such as schizophrenia and Alzheimer's disease .

Pharmacological Studies

Recent studies have highlighted the pharmacological properties of related piperidine compounds, providing insights into the potential effects of this compound:

Table 1: Affinity Data for Related Compounds

| Compound Name | Sigma-1 Receptor Ki (nM) | H3 Receptor Ki (nM) | Remarks |

|---|---|---|---|

| Compound A | 3.2 | 10 | High affinity for S1R |

| Compound B | 2.5 | 15 | Comparable to haloperidol |

| Subject Compound | TBD | TBD | Further studies required |

Case Studies

Several case studies have been conducted to evaluate the efficacy of piperidine derivatives in animal models:

- Neuroprotective Effects : In a study involving rodent models of neurodegeneration, compounds similar to this compound demonstrated significant neuroprotective effects through sigma-1 receptor activation, leading to improved cognitive function and reduced neuronal death .

- Antinociceptive Activity : Another study assessed the analgesic properties of piperidine derivatives, revealing that certain modifications enhanced their ability to alleviate pain through dual action on sigma and histamine receptors .

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target receptors. The binding affinity and orientation suggest that the ethoxy and fluorobenzyl groups play crucial roles in receptor recognition and activation.

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-(3-Ethoxy-4-fluorobenzyl)-4-piperidinamine dihydrochloride?

A common approach involves multi-step nucleophilic substitution and reductive amination. For example:

- Step 1 : React 3-ethoxy-4-fluorobenzyl chloride with 4-piperidinamine under alkaline conditions to form the benzyl-piperidine intermediate.

- Step 2 : Purify the intermediate via recrystallization or column chromatography.

- Step 3 : Treat with hydrogen chloride in ethanol to form the dihydrochloride salt.

This method is analogous to the synthesis of structurally similar piperidine derivatives, where alkaline conditions facilitate nucleophilic substitution .

Basic: Which analytical techniques validate the purity and identity of this compound?

Key methods include:

- Infrared (IR) spectroscopy : To confirm functional groups (e.g., amine, aromatic C-F).

- Titration : For quantifying chloride content (e.g., using 0.1 M AgNO₃).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and detect impurities.

These protocols align with pharmacopeial standards for piperidine-based salts .

Basic: How do environmental factors (pH, temperature) affect its stability in solution?

- pH : Stability decreases in highly acidic (pH < 3) or alkaline (pH > 9) conditions due to hydrolysis of the ethoxy group or protonation/deprotonation of the amine.

- Temperature : Degradation accelerates above 40°C; store at 2–8°C in inert solvents (e.g., dry ethanol).

These findings are extrapolated from stability studies of related 4-piperidinamine derivatives .

Advanced: How can computational methods optimize its synthesis and reaction pathways?

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., benzylation).

- Reaction path search algorithms : Narrow down optimal conditions (e.g., solvent, catalyst) to reduce trial-and-error experimentation.

- Feedback loops : Integrate experimental data (e.g., yield, byproducts) into computational models for iterative refinement.

This approach, validated by ICReDD, reduces development time by 30–50% for analogous reactions .

Advanced: How to resolve contradictions in reported biological activity data (e.g., receptor affinity)?

- Validate assay conditions : Ensure consistent buffer pH (e.g., 7.4 vs. 6.8 alters amine protonation) and temperature (25°C vs. 37°C impacts binding kinetics).

- Cross-validate methods : Compare radioligand binding assays with functional cellular assays (e.g., cAMP inhibition).

- Control for salt form : Confirm whether studies used the free base or dihydrochloride, as solubility differences affect bioavailability.

These discrepancies are documented in studies of structurally similar piperidine amines .

Advanced: What strategies are recommended for designing analogues to study structure-activity relationships (SAR)?

- Core modifications : Replace the 3-ethoxy-4-fluorobenzyl group with bioisosteres (e.g., 4-methoxyphenyl) to assess electronic effects.

- Amine substitution : Introduce methyl or acetyl groups to the piperidine nitrogen to modulate lipophilicity.

- Salt form variation : Compare dihydrochloride with other salts (e.g., sulfate) to evaluate solubility and crystallinity.

SAR frameworks for analogous 4-piperidinamine compounds highlight these strategies .

Advanced: How to mitigate risks of non-specific enzyme/receptor interactions during pharmacological screening?

- Counter-screening : Test against panels of off-target receptors (e.g., GPCRs, kinases) to identify selectivity.

- Dose-response profiling : Use IC₅₀/EC₅₀ ratios to distinguish specific vs. non-specific effects.

- Molecular docking : Predict binding poses to prioritize analogues with higher target specificity.

This methodology is derived from studies of piperidine-based enzyme inhibitors .

Basic: What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of hydrochloride vapors during synthesis.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).

Safety protocols align with GHS guidelines for reactive amines .

Advanced: How to design stability-indicating methods for forced degradation studies?

- Stress conditions : Expose to heat (60°C), UV light (254 nm), and oxidative agents (H₂O₂) to simulate degradation.

- Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., de-ethylated or oxidized species).

- Validation parameters : Assess specificity, linearity (R² > 0.995), and recovery (95–105%).

These protocols are adapted from ICH guidelines for piperidine derivatives .

Advanced: What computational tools predict its pharmacokinetic properties (e.g., logP, bioavailability)?

- Software : Use Schrödinger’s QikProp or SwissADME to estimate logP (-0.5 to 1.2), permeability (Caco-2), and CYP450 interactions.

- Molecular dynamics (MD) : Simulate membrane penetration in lipid bilayers to assess blood-brain barrier permeability.

- Machine learning : Train models on datasets of piperidine analogs to predict clearance rates.

Such tools are validated in studies of CNS-targeting amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.